molecular formula C8H6FIO2 B14781154 3-Fluoro-5-iodo-2-methoxybenzaldehyde

3-Fluoro-5-iodo-2-methoxybenzaldehyde

Cat. No.: B14781154
M. Wt: 280.03 g/mol
InChI Key: LNGQYPRYPQBNSD-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position, an iodine atom at the 5-position, and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-2-methoxybenzaldehyde typically involves the iodination of 3-fluoro-2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Copper(I) cyanide in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the iodine atom.

    3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of an iodine atom.

    2-Fluoro-5-methoxybenzaldehyde: Similar structure but with different substitution pattern.

Uniqueness

3-Fluoro-5-iodo-2-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in the synthesis of compounds with specific biological and industrial applications .

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

3-fluoro-5-iodo-2-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3

InChI Key

LNGQYPRYPQBNSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)I)C=O

Origin of Product

United States

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